![molecular formula C17H21N7O2S B6426599 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide CAS No. 2034271-99-1](/img/structure/B6426599.png)
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide
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Description
The compound is a complex organic molecule that contains a quinoline and a triazine moiety, both of which are common structures in medicinal chemistry . Quinolines are aromatic compounds with a fused benzene and pyridine ring, and they are found in many important drugs . Triazines are another class of aromatic compounds, containing three nitrogen atoms in a six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of nitrogen atoms could make it a potential hydrogen bond acceptor, and the dimethylamino groups could act as hydrogen bond donors .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, related compounds like dimethylaminopyridine are known to be useful nucleophilic catalysts for a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the dimethylamino groups could increase the basicity of the compound .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-23(2)16-20-14(21-17(22-16)24(3)4)11-19-27(25,26)13-9-5-7-12-8-6-10-18-15(12)13/h5-10,19H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKICSCDIYTMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide |
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